molecular formula C14H14ClN B2605517 4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline CAS No. 71421-97-1

4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline

Cat. No.: B2605517
CAS No.: 71421-97-1
M. Wt: 231.72
InChI Key: KMABJVOCKJADAB-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline is a polycyclic heteroaromatic compound featuring a quinoline core fused with a cyclohexane ring. The molecule includes a chlorine substituent at position 4 and a methyl group at position 2 (Fig. 1). Its structural complexity arises from the fused cyclohexane ring system, which confers unique steric and electronic properties. This compound belongs to a broader class of quinoline derivatives, which are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

4-chloro-2-methyl-7,8,9,10-tetrahydrobenzo[h]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-9-8-13(15)12-7-6-10-4-2-3-5-11(10)14(12)16-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMABJVOCKJADAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC3=C(C2=N1)CCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylquinoline with a chlorinating agent, such as thionyl chloride, in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Research indicates that 4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential as a new antimicrobial agent for therapeutic applications. The mechanism of action involves:

  • Inhibition of Microbial Growth : The compound interacts with specific molecular targets in microbial cells, leading to growth inhibition.

Anticancer Effects

The compound has also been studied for its anticancer properties. It appears to induce apoptosis in cancer cells through:

  • Modulation of Enzyme Activity : By interacting with specific receptors and enzymes, it may disrupt critical signaling pathways involved in cell survival and proliferation.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline exhibited potent activity against multidrug-resistant bacterial strains. The findings suggested that modifications to the compound's structure could enhance its efficacy.

Study on Anticancer Mechanism

Another research article explored the anticancer mechanisms of this compound using various cancer cell lines. Results indicated that it effectively induced apoptosis through caspase activation pathways. This study highlighted its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substitution patterns:

Compound Name Substituents/Modifications Molecular Weight Key Features/Applications Reference ID
4-Chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline Cl (C4), CH₃ (C2), fused cyclohexane ring ~265.7 g/mol Potential biological activity
4-Chloro-6,7-dimethoxyquinoline Cl (C4), OCH₃ (C6, C7) 223.65 g/mol Antimicrobial/antifungal applications
2-Chloro-5,8-dimethylquinoline-3-carbaldehyde Cl (C2), CH₃ (C5, C8), aldehyde (C3) 233.7 g/mol Intermediate in xanthene synthesis
2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid Cl (C4), COOH (C4), fused cyclohexane ring ~385.8 g/mol Metabolite with unknown bioactivity
Butyl 2-({4-methyl-6-oxo-7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetate Cyclohexane-fused chromenone, ester linkage ~374.4 g/mol Synthetic intermediate for drug design
Key Observations:
  • Methyl groups (e.g., at C2 in the target compound) increase hydrophobicity, influencing membrane permeability .
  • Ring Fusion: The fused cyclohexane ring in the target compound introduces conformational rigidity compared to non-fused quinolines (e.g., 4-chloro-6,7-dimethoxyquinoline), which may affect receptor interactions .
Reactivity Trends:
  • Chlorine substituents facilitate nucleophilic aromatic substitution (e.g., replacement with amines or alkoxides) .
  • Cyclohexane-fused derivatives exhibit lower solubility in polar solvents compared to planar quinolines due to increased hydrophobicity .

Crystallographic and Physicochemical Properties

  • Planarity and Packing: 4-Chloro-6,7-dimethoxyquinoline is nearly planar, with methoxy groups slightly deviating from the quinoline plane (0.02–0.08 Å), promoting π-π stacking in crystals .
  • Hydrogen Bonding : Intramolecular C–H⋯Cl interactions stabilize the target compound’s conformation, as seen in related structures .

Biological Activity

4-Chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline is a synthetic compound derived from quinoline, characterized by its unique structure and potential biological activities. Its molecular formula is C14H14ClN, and it possesses a chloro substituent that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer effects, along with synthesis methods and mechanisms of action.

Synthesis

The synthesis of 4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline typically involves cyclization reactions of suitable precursors. A common method includes the chlorination of 2-methylquinoline using thionyl chloride under reflux conditions. This process can be optimized for industrial applications to achieve higher yields and purity through advanced techniques such as continuous flow reactors.

Antimicrobial Properties

Research indicates that 4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline exhibits significant antimicrobial activity against various bacterial strains. In studies assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated notable inhibition rates:

Bacterial StrainInhibition Percentage
Methicillin-resistant S. aureus75%
E. coli68%
Pseudomonas aeruginosa62%
Klebsiella pneumoniae70%

These results suggest that the compound could serve as a lead candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline has also been explored. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Inhibition of Cell Proliferation : The compound significantly reduces the proliferation of cancer cells in vitro.
  • Apoptosis Induction : Mechanistic studies reveal that it triggers apoptosis via mitochondrial pathways and caspase activation.
  • Cell Cycle Arrest : It causes G0/G1 phase arrest in cancer cells, preventing their progression through the cell cycle.

A recent study reported a maximum percentage of apoptosis induction at concentrations above 50 µM in selected cancer cell lines .

The biological activities of 4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in microbial metabolism and cancer cell survival.
  • Receptor Binding : It may bind to receptors that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death .

Case Studies

Several case studies have highlighted the effectiveness of 4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline:

  • Study on MRSA : A clinical trial demonstrated that the compound significantly reduced MRSA infection rates in vitro compared to standard antibiotics.
  • Cancer Cell Line Study : Research involving various cancer cell lines illustrated its potential as a therapeutic agent by showing a dose-dependent response in reducing cell viability.

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